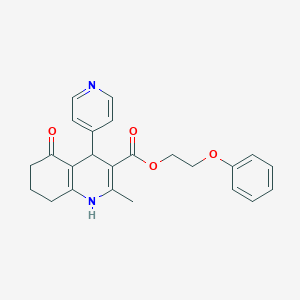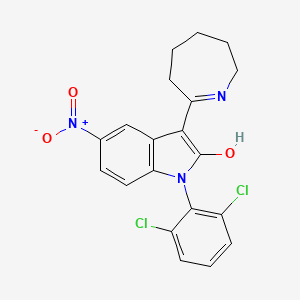
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Moreover, it has been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the research on 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Moreover, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one involves the reaction of 2,6-dichloroaniline with 3-nitroacetylacetone in the presence of acetic acid and ethanol. This reaction results in the formation of 3-(2,6-dichlorophenyl)-1-(3-nitro-2-oxobutyl)indolin-2-one, which is then reacted with azepane in the presence of potassium carbonate to obtain the final product.
科学研究应用
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-(2,6-dichlorophenyl)-5-nitro-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-14-5-4-6-15(22)19(14)24-17-9-8-12(25(27)28)11-13(17)18(20(24)26)16-7-2-1-3-10-23-16/h4-6,8-9,11,26H,1-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNVEWETALGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(azepan-2-ylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

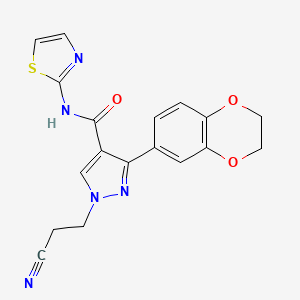
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
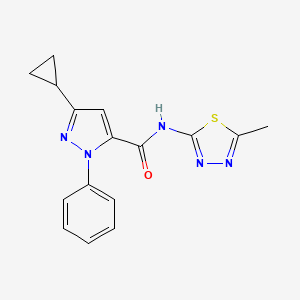
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
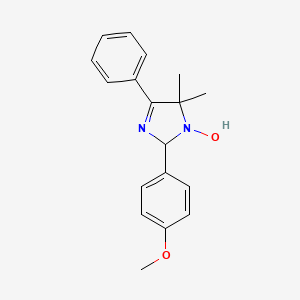
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
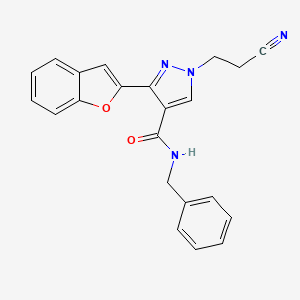
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

